
Methyl aminooxyacetate hydrochloride
描述
Methyl aminooxyacetate hydrochloride is an organic compound with the chemical formula C3H8ClNO3. It is a derivative of aminooxyacetic acid and is often used in various scientific research applications due to its unique chemical properties. This compound is known for its ability to inhibit certain enzymes and is used in studies related to enzyme inhibition and metabolic pathways.
作用机制
Target of Action
Methyl aminooxyacetate hydrochloride primarily targets aminobutyrate aminotransferase . This enzyme plays a crucial role in the metabolism of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the mammalian central nervous system .
Mode of Action
This compound acts as an inhibitor of aminobutyrate aminotransferase . By inhibiting this enzyme, the compound prevents the breakdown of GABA, thereby increasing its levels in tissues . This results in enhanced GABAergic neurotransmission, which can have various effects depending on the specific neural circuits involved.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABA shunt , a series of reactions that produce and metabolize GABA. By inhibiting aminobutyrate aminotransferase, the compound disrupts the normal functioning of this pathway, leading to an accumulation of GABA . This can affect downstream processes that are regulated by GABA, including neuronal excitability and synaptic transmission.
Result of Action
The primary result of this compound’s action is an increase in GABA levels in tissues . This can lead to a variety of effects at the molecular and cellular level, depending on the specific neural circuits involved. For example, it could potentially reduce neuronal excitability in circuits where GABA plays an inhibitory role.
生化分析
Biochemical Properties
Methyl aminooxyacetate hydrochloride plays a significant role in biochemical reactions by inhibiting enzymes that are dependent on pyridoxal phosphate (PLP). It interacts with enzymes such as gamma-aminobutyric acid transaminase (GABA-T) and aspartate aminotransferase. The inhibition of GABA-T by this compound leads to an increase in gamma-aminobutyric acid (GABA) levels in tissues . Additionally, it forms oxime-type complexes by attacking the Schiff base linkage between PLP and the enzyme .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The inhibition of aspartate aminotransferase by this compound disrupts the malate-aspartate shuttle, preventing the reoxidation of cytosolic NADH by mitochondria in nerve terminals . This disruption leads to a bioenergetic state similar to hypoglycemia, affecting cellular metabolism and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. By inhibiting GABA-T, it prevents the breakdown of GABA, leading to its accumulation in tissues . This compound also inhibits cystathionine β synthase (CBS) and cystathionine γ lyase (CSE), affecting the synthesis of cysteine and homocysteine . These interactions result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can cause excitotoxic lesions in the striatum, similar to Huntington’s disease, due to its impairment of mitochondrial energy metabolism . These long-term effects highlight the importance of understanding the temporal dynamics of the compound in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits GABA-T activity without affecting glutamic acid decarboxylase (GAD) activity . At higher doses, it exhibits neurotoxicity and can be lethal . The threshold effects observed in these studies emphasize the need for careful dosage considerations when using this compound in research.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the inhibition of PLP-dependent enzymes. It affects the malate-aspartate shuttle and the synthesis of cysteine and homocysteine by inhibiting CBS and CSE . These interactions influence metabolic flux and metabolite levels, impacting overall cellular metabolism.
准备方法
Synthetic Routes and Reaction Conditions: Methyl aminooxyacetate hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of methyl bromoacetate with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity levels required for various applications.
化学反应分析
Types of Reactions: Methyl aminooxyacetate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert it into amino alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the aminooxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxime derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl aminooxyacetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is used to study enzyme inhibition, particularly enzymes involved in amino acid metabolism.
Medicine: Research involving this compound includes studies on metabolic disorders and potential therapeutic applications.
Industry: It is used in the development of pharmaceuticals and agrochemicals due to its unique reactivity and enzyme inhibition properties.
相似化合物的比较
Aminooxyacetic acid: A closely related compound with similar enzyme inhibition properties.
Hydroxylamine hydrochloride: Another compound used in enzyme inhibition studies.
Methyl bromoacetate: A precursor in the synthesis of methyl aminooxyacetate hydrochloride.
Uniqueness: this compound is unique due to its specific structure, which allows it to inhibit a wide range of enzymes effectively. Its ability to form stable complexes with enzyme active sites makes it a valuable tool in biochemical research. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in chemistry, biology, and medicine.
属性
CAS 编号 |
5940-07-8 |
|---|---|
分子式 |
C3H8ClNO3 |
分子量 |
141.55 g/mol |
IUPAC 名称 |
methyl 2-aminooxyacetate;hydrochloride |
InChI |
InChI=1S/C3H7NO3.ClH/c1-6-3(5)2-7-4;/h2,4H2,1H3;1H |
InChI 键 |
OWANFDCZMBVHJB-UHFFFAOYSA-N |
SMILES |
COC(=O)CO[NH3+].[Cl-] |
规范 SMILES |
COC(=O)CON.Cl |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


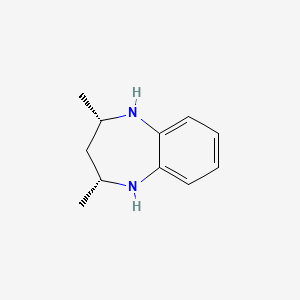
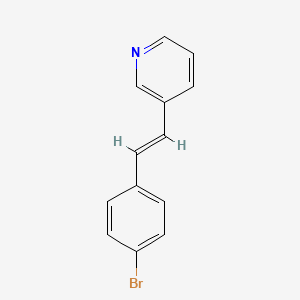
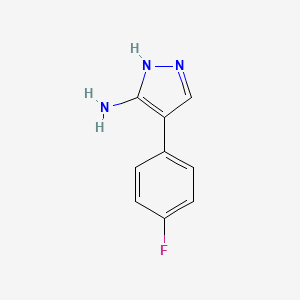
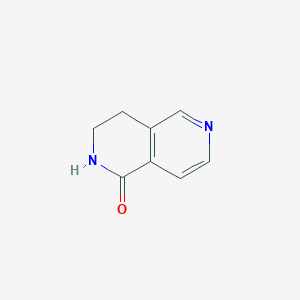



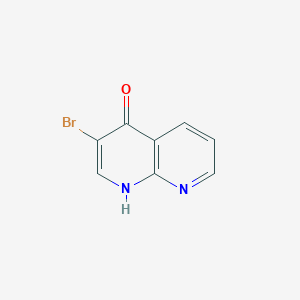
![Ethyl 6-nitrobenzo[d]oxazole-2-carboxylate](/img/structure/B3191884.png)
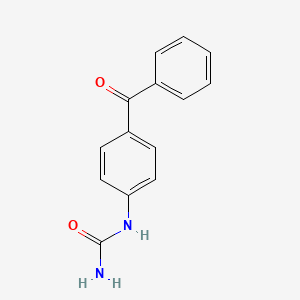
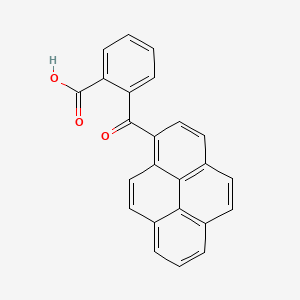

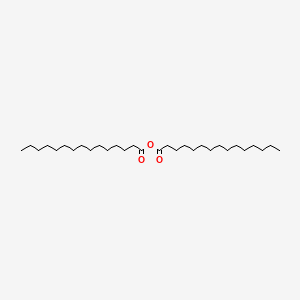
![8-Chloro-1-methyl-6-phenyl-4H-imidazo[1,5-a][1,4]benzodiazepine](/img/structure/B3191929.png)
